Heptadecyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Overview
Description
Heptadecyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is an organic compound with the molecular formula C25H49NO6. It is a derivative of glucopyranoside, where the hydroxyl group at the second position is replaced by an acetamido group. This compound is known for its applications in biochemical and pharmaceutical research due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Heptadecyl 2-acetamido-2-deoxy-beta-D-glucopyranoside typically involves the glycosylation of a suitable glucopyranosyl donor with a heptadecyl alcohol. The reaction is often catalyzed by an acid or a Lewis acid under anhydrous conditions. The acetamido group is introduced through the acetylation of the amino group on the glucopyranoside .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the purification of the product through crystallization or chromatography to achieve the desired purity levels required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Heptadecyl 2-acetamido-2-deoxy-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the acetamido group to an amino group.
Substitution: The hydroxyl groups on the glucopyranoside moiety can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce primary amines .
Scientific Research Applications
Heptadecyl 2-acetamido-2-deoxy-beta-D-glucopyranoside has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in studies of carbohydrate-protein interactions and glycosylation processes.
Medicine: It is investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: The compound is used in the formulation of various biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism of action of Heptadecyl 2-acetamido-2-deoxy-beta-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes involved in glycosylation. The acetamido group plays a crucial role in binding to these enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, including those related to cell signaling and metabolism .
Comparison with Similar Compounds
- Octadecyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
- Hexadecyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
- Dodecyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Comparison: Heptadecyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is unique due to its specific heptadecyl chain length, which influences its solubility and interaction with biological membranes. Compared to its analogs with shorter or longer alkyl chains, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications .
Properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2-heptadecoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H49NO6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-31-25-22(26-20(2)28)24(30)23(29)21(19-27)32-25/h21-25,27,29-30H,3-19H2,1-2H3,(H,26,28)/t21-,22-,23-,24-,25-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEHHNFIKAKYJW-FXEFVXDJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H49NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701211762 | |
Record name | Heptadecyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701211762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
262856-90-6 | |
Record name | Heptadecyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=262856-90-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptadecyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701211762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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